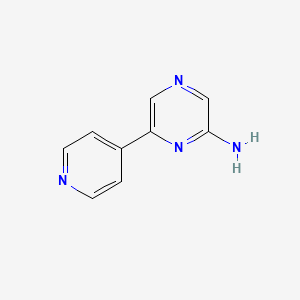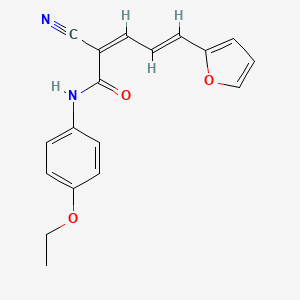![molecular formula C19H18N4O4S B2561668 Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1396680-76-4](/img/structure/B2561668.png)
Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is attached to a phenyl group (a six-membered carbon ring). The compound also contains a carbamate group (O=C=ONH2), which is a functional group derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and phenyl rings are likely to contribute to the compound’s rigidity and planarity, while the carbamate group could introduce some flexibility depending on its position in the molecule .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The carbamate group can react with amines to form ureas and with water to form amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Isoxazoles are generally stable compounds, but the presence of the carbamate group could make the compound more reactive . The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Heterocyclic Chemistry Synthesis
Pyridine-Based Heterocycles : The study by El-Kashef et al. (2010) focuses on the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, demonstrating the versatility of pyridine-based compounds in synthesizing complex heterocyclic structures, which are crucial in drug development and organic chemistry (El-Kashef et al., 2010).
Thiazole-aminopiperidine Hybrid Analogs : A study by Jeankumar et al. (2013) reports the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors based on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showcasing the application of thiazole hybrids in developing antituberculosis agents (Jeankumar et al., 2013).
Organic Synthesis and Reactions
- Cyclisation Reactions of Azolylhydrazones : The work by Gray et al. (1976) explores the cyclisation reactions of azolylhydrazones to form azolo[5,1-c][1,2,4]triazines, contributing to the synthetic methodology in heterocyclic chemistry and highlighting the potential for creating bioactive molecules (Gray et al., 1976).
Antimicrobial and Anticonvulsant Activities
Thiophene-Based Heterocycles : Mabkhot et al. (2016) synthesized several new heterocycles incorporating a thiophene moiety and evaluated their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Mabkhot et al., 2016).
Anticonvulsant Activities : Wang et al. (2019) synthesized a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives and evaluated their anticonvulsant activities, demonstrating the therapeutic potential of structurally similar compounds in treating seizures (Wang et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl N-[5-(5-phenyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-26-19(25)21-18-20-13-8-9-23(11-16(13)28-18)17(24)14-10-15(27-22-14)12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDRPDNVZJYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B2561595.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate](/img/structure/B2561596.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2561598.png)
![methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2561599.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)